1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester
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Overview
Description
1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester is a chemical compound that belongs to the family of esters derived from 1,4-benzenedicarboxylic acid and pentafluorophenol. This compound is known for its unique properties and applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester typically involves the esterification of 1,4-benzenedicarboxylic acid with pentafluorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the ester bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester undergoes various chemical reactions, including:
Substitution Reactions: The ester groups can be substituted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 1,4-benzenedicarboxylic acid and pentafluorophenol.
Reduction: The compound can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Various substituted esters or amides.
Hydrolysis: 1,4-benzenedicarboxylic acid and pentafluorophenol.
Reduction: Corresponding alcohols.
Scientific Research Applications
1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules and polymers.
Material Science: The compound is utilized in the development of advanced materials, including high-performance polymers and coatings.
Biology and Medicine: It serves as a reagent in the synthesis of biologically active compounds and pharmaceuticals.
Industry: The compound is employed in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester involves its reactivity towards nucleophiles and electrophiles. The ester groups can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The pentafluorophenyl groups enhance the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Benzenedicarboxylic acid, bis(4-nitrophenyl) ester
- 1,4-Benzenedicarboxylic acid, bis(2,4-dinitrophenyl) ester
- 1,4-Benzenedicarboxylic acid, bis(4-methylphenyl) ester
Uniqueness
1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester is unique due to the presence of pentafluorophenyl groups, which impart distinct electronic properties and reactivity. The high electronegativity of fluorine atoms enhances the electrophilicity of the ester carbonyl carbon, making it more reactive towards nucleophiles compared to similar compounds with less electronegative substituents.
Properties
IUPAC Name |
bis(2,3,4,5,6-pentafluorophenyl) benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H4F10O4/c21-7-9(23)13(27)17(14(28)10(7)24)33-19(31)5-1-2-6(4-3-5)20(32)34-18-15(29)11(25)8(22)12(26)16(18)30/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBORXJNAPMJTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H4F10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449449 |
Source
|
Record name | 1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133921-07-0 |
Source
|
Record name | 1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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